

H-Lys-Gly-OH.HCl chemical properties and IUPAC name

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Compound of Interest		
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An In-depth Technical Guide to H-Lys-Gly-OH.HCl

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of **H-Lys-Gly-OH.HCI**, also known as Lysyl-glycine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental aspects of this dipeptide hydrochloride.

IUPAC Name and Chemical Identity

The nomenclature and key identifiers for **H-Lys-Gly-OH.HCI** are as follows:

- IUPAC Name: 2-[[(2S)-2,6-diaminohexanoyl]amino]acetic acid;hydrochloride[1]
- Synonyms: L-lysyl-glycine hydrochloride, Lys-Gly hydrochloride, H-Lys-Gly-OH . HCl[1]
- Molecular Formula: C₈H₁₈ClN₃O₃[1]
- CAS Number: 40719-58-2[2]

Chemical Properties

The key chemical and physical properties of **H-Lys-Gly-OH.HCI** are summarized in the table below. This data is primarily derived from computational predictions.



Property	Value	Source
Molecular Weight	239.70 g/mol	[1]
Monoisotopic Mass	239.1036691 Da	[1]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	7	[2]
Topological Polar Surface Area	118 Ų	[1]
Complexity	196	[1][2]
Storage Temperature	-15°C	[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **H-Lys-Gly-OH.HCI** are not readily available in the literature, the following sections describe generalized methodologies based on standard peptide synthesis and purification techniques.

Synthesis of H-Lys-Gly-OH.HCl

The synthesis of the dipeptide H-Lys-Gly-OH can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. A generalized solid-phase approach is outlined below, which is a common method for synthesizing short peptides.

3.1.1. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

- Fmoc-Gly-Wang resin
- Fmoc-Lys(Boc)-OH



- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Piperidine solution in DMF (20%)
- Diisopropylethylamine (DIPEA)
- HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the glycine on the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours to form the dipeptide.
 - Wash the resin with DMF and DCM to remove excess reagents.
- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal lysine using 20% piperidine in DMF as described in step 2.
- Cleavage and Boc Deprotection:



- Wash the resin with DCM and dry it under vacuum.
- Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude H-Lys-Gly-OH product.
- Conversion to Hydrochloride Salt: Dissolve the crude peptide in a minimal amount of water and add a stoichiometric amount of hydrochloric acid. Lyophilize the solution to obtain H-Lys-Gly-OH.HCl as a solid.

Purification

The crude **H-Lys-Gly-OH.HCl** can be purified using ion-exchange chromatography, which separates molecules based on their net charge.

3.2.1. Cation-Exchange Chromatography

Given that **H-Lys-Gly-OH.HCI** will be positively charged at a pH below its isoelectric point, cation-exchange chromatography is a suitable purification method.

Materials:

- Strong cation-exchange resin (e.g., Sulfopropyl-based)
- Equilibration buffer (e.g., 20 mM sodium phosphate, pH 3.0)
- Elution buffer (e.g., 20 mM sodium phosphate with a linear gradient of 0-1 M NaCl, pH 3.0)
- · FPLC system

Procedure:



- Column Equilibration: Equilibrate the cation-exchange column with the equilibration buffer at a constant flow rate until the pH and conductivity of the eluate are stable.
- Sample Loading: Dissolve the crude **H-Lys-Gly-OH.HCI** in the equilibration buffer and load it onto the column.
- Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
- Elution: Elute the bound dipeptide using a linear gradient of the elution buffer (increasing NaCl concentration). The positively charged H-Lys-Gly-OH will be displaced from the resin by the sodium ions.
- Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired peptide using a suitable method such as UV absorbance at 214 nm.
- Desalting: Pool the fractions containing the pure peptide and remove the salt using dialysis or a desalting column.
- Lyophilization: Lyophilize the desalted peptide solution to obtain pure H-Lys-Gly-OH.HCl.

Characterization

The identity and purity of the synthesized **H-Lys-Gly-OH.HCI** can be confirmed using the following analytical techniques:

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected mass would correspond to the molecular formula C₈H₁₇N₃O₃.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The spectra would show characteristic peaks for the protons and carbons in the lysine and glycine residues.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product. A single sharp peak would indicate a high degree of purity.



Biological Activity and Signaling

The specific biological activities and signaling pathways of **H-Lys-Gly-OH.HCI** are not well-documented in publicly available literature. However, its constituent amino acids, glycine and lysine, have known biological roles. Glycine acts as an inhibitory neurotransmitter in the central nervous system and has anti-inflammatory properties[3]. Lysine is an essential amino acid crucial for protein synthesis and other metabolic processes. Dipeptides and tripeptides can sometimes exhibit unique biological activities distinct from their constituent amino acids. Further research is required to elucidate the specific biological functions of **H-Lys-Gly-OH.HCI**.

Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **H-Lys-Gly-OH.HCI**.



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Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of **H-Lys-Gly-OH.HCl**.

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